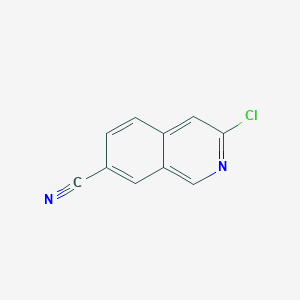

3-Chloroisoquinoline-7-carbonitrile

Vue d'ensemble

Description

3-Chloroisoquinoline-7-carbonitrile is an organic compound with a molecular formula of C10H5ClN2 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of 3-Chloroisoquinoline-7-carbonitrile and its derivatives involves various synthetic methods and chemical reactions . The synthesis often involves the construction of quinoline ring systems and reactions to form fused or binary quinoline-cord heterocyclic systems .Molecular Structure Analysis

The molecular formula of 3-Chloroisoquinoline-7-carbonitrile is C10H5ClN2 . It is a derivative of isoquinoline, which is composed of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

The chemical reactions of 3-Chloroisoquinoline-7-carbonitrile involve reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups . These reactions have been successfully applied and used in the production of biologically active compounds .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Chloroquinoline derivatives, including 3-Chloroisoquinoline-7-carbonitrile, are pivotal in synthetic chemistry due to their utility in producing biologically active compounds. The synthesis and reactions of these derivatives are diverse, involving various synthetic methods and chemical reactions. These compounds are utilized in the production of numerous biologically active compounds, underscoring their importance in medicinal chemistry and drug design (Mekheimer, Al-Sheikh, Medrasi, Bahatheg, & Sadek, 2019).

Optoelectronic and Charge Transport Properties

The exploration of optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, which are structurally similar to 3-Chloroisoquinoline-7-carbonitrile, reveals their potential as multifunctional materials. These compounds exhibit promising applications in the field of materials science, particularly in developing new optoelectronic devices. Their charge transport properties make them suitable for use in electronic and photovoltaic applications, indicating their contribution to advancements in technology and renewable energy sources (Irfan et al., 2020).

Corrosion Inhibition

Novel quinoline derivatives, including those related to 3-Chloroisoquinoline-7-carbonitrile, have been studied for their corrosion inhibition performance on metals. These compounds exhibit significant inhibition efficiency, making them valuable in protecting metals from corrosion. This application is crucial in industries where metal longevity and integrity are paramount, such as in construction and manufacturing. The ability of these compounds to act as corrosion inhibitors contributes to their industrial importance, offering solutions to common challenges in materials science and engineering (Erdoğan et al., 2017).

Fluorescent Materials and Sensing

Research on chloroquinoline derivatives has also led to the development of new fluorescent materials with potential applications in sensing and imaging. These compounds' photophysical properties make them suitable for use in fluorescence-based sensors and bioimaging techniques, providing tools for scientific research and medical diagnostics. The ability to synthesize compounds with tailored fluorescent properties expands the toolkit available to researchers in biochemistry and cell biology, enabling novel approaches to studying biological processes and diseases (Singh, Singh, & Khurana, 2017).

Safety And Hazards

The safety data sheet for 3-Chloroisoquinoline indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

3-chloroisoquinoline-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10-4-8-2-1-7(5-12)3-9(8)6-13-10/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREVPRZCJDTANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2C=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroisoquinoline-7-carbonitrile | |

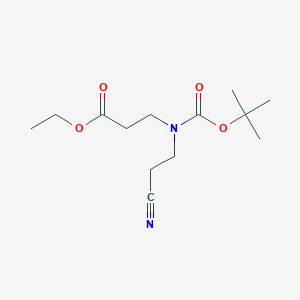

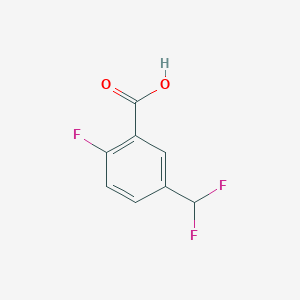

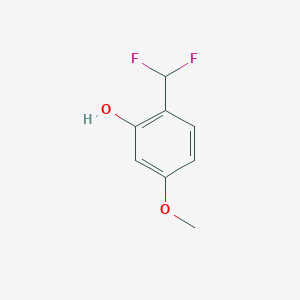

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B1530712.png)

![8-Oxaspiro[4.5]decan-1-amine](/img/structure/B1530713.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B1530714.png)

![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid](/img/structure/B1530718.png)